molecular formula C21H20N4O3S B2970987 N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251545-71-7

N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2970987
CAS No.: 1251545-71-7
M. Wt: 408.48
InChI Key: HKWUZGNHSHJIEO-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazolopyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the benzyl and ethoxyphenyl groups under acidic or basic conditions. The sulfonamide group is then introduced through a reaction with sulfonating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Comparison with Similar Compounds

  • N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Uniqueness: N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-28-19-10-8-18(9-11-19)25(14-17-6-4-3-5-7-17)29(26,27)20-12-13-21-23-22-16-24(21)15-20/h3-13,15-16H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWUZGNHSHJIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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